molecular formula C7H12N2 B127263 1,5-Diazabicyclo[4.3.0]non-5-ene CAS No. 3001-72-7

1,5-Diazabicyclo[4.3.0]non-5-ene

Cat. No.: B127263
CAS No.: 3001-72-7
M. Wt: 124.18 g/mol
InChI Key: SGUVLZREKBPKCE-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[4.3.0]non-5-ene is a chemical compound with the molecular formula C₇H₁₂N₂. It is an amidine base widely used in organic synthesis due to its strong basicity. This compound is known for facilitating various organic reactions, including Michael additions and aldol condensations .

Mechanism of Action

C7H12N2C_7H_{12}N_2C7​H12​N2​

. It is an amidine base used in organic synthesis .

Target of Action

The primary targets of 1,5-Diazabicyclo[4.3.0]non-5-ene are organic compounds that require a strong base for their reactions . It is commonly used in base-mediated reactions such as eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .

Mode of Action

This compound acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction . It also reacts at both phosphorus atoms of the (phosphino)(-chlorophosphonio)carbene affording the cationic unsaturated tricyclic adduct .

Biochemical Pathways

The compound facilitates Michael additions and aldol condensations . It is also used in the preparation of supertetrahedral chalcogenide clusters and single crystals of polymer-chalcogenide composites .

Pharmacokinetics

The pharmacokinetic properties of 1,5-Diazabicyclo[43Its physical properties such as boiling point (95-98 °c at 75 mmHg) and density (1005 g/mL at 25 °C) suggest that it is a volatile and dense liquid .

Result of Action

As a result of its action, this compound can facilitate the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also aids in the regioselective C-acylation of pyrroles and indoles .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure due to its volatility . It is also used as a superbase in the formulation of a ternary liquid-liquid phase changing system, along with hexadecane and hexanol, to capture hydrogen sulfide gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazabicyclo[4.3.0]non-5-ene can be synthesized through a multi-step process. The synthetic procedure typically starts with a Michael addition of 2-pyrrolidone to acrylonitrile, followed by hydrogenation, and finally dehydration . The detailed steps are as follows:

    Michael Addition: 2-pyrrolidone reacts with acrylonitrile.

    Hydrogenation: The intermediate product undergoes hydrogenation.

    Dehydration: The final step involves dehydration to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[4.3.0]non-5-ene undergoes various types of reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include acrylonitrile, 2-pyrrolidone, and hydrogen.

    Conditions: Reactions typically occur under controlled temperatures and pressures, with specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include β-carbolines, quinazoline-2,4-diones, and benzothiazolones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo[4.3.0]non-5-ene is unique due to its specific bicyclic structure, which provides enhanced stability and reactivity compared to other bases. Its ability to facilitate a wide range of reactions makes it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUVLZREKBPKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184087
Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3001-72-7
Record name 1,5-Diazabicyclo[4.3.0]non-5-ene
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Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Record name 1,5-Diazabicyclo(4.3.0)non-5-ene
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Record name 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE
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Synthesis routes and methods I

Procedure details

1 g of tert-butyl (1R,3R,6S)-(7-oxa-bicyclo[4.1.0]hept-3-yl)-carbamate (Example 1 Step E), 1.56 g of triphenylmethanethiol, and 16.4 mL of acetonitrile were charged to a flask. To the mixture obtained 560 μL of DBN was added, and the mixture obtained was heated to 40° C. and stirred for 22.5 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc, and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
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1.56 g
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16.4 mL
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Synthesis routes and methods II

Procedure details

1.55 g of 2,2,2-Trifluoro-N-(1R,3R,6S)-7-oxa-bicyclo[4.1.0]hept-3-yl-acetamide (Example 3 Step B), 2.46 g of triphenylmethanethiol and 25 mL of acetonitrile were charged to a flask. To the mixture obtained 880 μL of DBN was added, and the mixture obtained was heated to 60° C. and stirred for 23 h. Upon completion of the reaction (TLC), the mixture obtained was cooled to rt, diluted with EtOAc and washed with H2O and brine. The organic layer obtained was dried over MgSO4, concentrated in vacuo and the crude product obtained was subjected to column chromatography (eluent: Cyclohexane/EtOAc 5:1). The required fractions were identified, combined and concentrated in vacuo.
Name
2,2,2-Trifluoro-N-(1R,3R,6S)-7-oxa-bicyclo[4.1.0]hept-3-yl-acetamide
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1.55 g
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reactant
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2.46 g
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25 mL
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Synthesis routes and methods III

Procedure details

As shown in Table 1, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH 14.2), 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (pH=14.1), 1-n-butylguanidine (pH=14.0), 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (pH=13.6) and 1-n-butylbiguanide (pH=13.4) each used as a silanol condensation catalyst gave good curability data (Examples 1 to 6). On the contrary, the use of DBU (pH=13.3), DBN (pH=13.1) and 1,3-diphenylguanidine (pH=11.7) resulted in inferior curability (Comparative Examples 1 to 4).
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Synthesis routes and methods IV

Procedure details

Using a method similar to Example 1, 25.4 mol of butyrolactone were reacted with 35 mol of 1,3-DAP (molar ratio=1.38). After a reaction time of 32 hours, the temperature of the liquid in the flask was 220° C. and 73% of the theoretically possible amount of water had been distilled off. Distillation gave 12 mol of DBN having a purity of more than 99.1%. The total yield of DBN, including the amount still present in the distillation residues, was 83.3%.
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25.4 mol
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35 mol
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Synthesis routes and methods V

Procedure details

This compound is converted into sulfonate by allowing it to react with methanesulfonyl chloride or p-toluenesulfonyl chloride using triethylamine, pyridine or the like base as an acid-removing agent, and the resulting compound is then allowed to react with pyridine, 2,6-lutidine or the like aromatic heterocyclic compound or 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,5-diazabicyclo[4.3.0]non-5-ene or the like organic base to give ethyl 1-tert-butoxycarbonylaminocyclobutanepropenoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 2
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 3
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 4
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 5
1,5-Diazabicyclo[4.3.0]non-5-ene
Reactant of Route 6
1,5-Diazabicyclo[4.3.0]non-5-ene
Customer
Q & A

ANone: The molecular formula of DBN is C7H12N2, and its molecular weight is 124.19 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic characterization, they utilize techniques like 1H NMR, 13C NMR, and FTIR to confirm the structure of DBN and its derivatives. [, , , ]

ANone: DBN is a strong organic base frequently employed as a catalyst in various organic reactions, including:

  • Friedel-Crafts acylation: It facilitates the regioselective C-acylation of pyrroles and indoles, offering high yields. []
  • Elimination reactions: DBN effectively promotes dehydrobromination reactions, even surpassing the efficiency of DBU in specific cases. []
  • β-elimination reactions: It facilitates β-elimination reactions in S,S-dioxides of penicillanic esters, leading to the formation of interesting azetidine derivatives. []
  • Cyclocarbonylation: DBN exhibits excellent catalytic activity in promoting the cyclocarbonylation of 2-aminothiophenols with CO2, providing a new route for benzothiazolone synthesis. []
  • Polymerization: It serves as an effective catalyst in the polymerization of N-phenylmaleimide. []

ANone: DBN acts as a nucleophile, attacking the acylating agent to form a reactive N-acyl-amidine intermediate. This intermediate then reacts with the aromatic substrate, facilitating the acylation reaction. []

ANone: Yes, DBN's strong basicity allows it to act as a base in various reactions. For example, it can deprotonate acidic protons, leading to the formation of carbanions or other reactive intermediates. This property is exploited in reactions like dehydrobromination and epimerization. [, ]

ANone: While DBN itself does not directly dissolve cellulose, its acetate salt ([DBNH][OAc]) is a powerful cellulose solvent. This property is exploited in the Ioncell-F process, a sustainable technology for producing high-performance textile fibers from cellulose. [, ]

ANone: Yes, research indicates that a ternary system comprising DBN, hexadecane, and hexanol exhibits a liquid-liquid phase-change behavior upon absorbing H2S. This phenomenon, attributed to polarity differences between the phases, holds potential for efficient H2S capture. []

ANone: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been utilized to investigate the reaction mechanisms and energetics of DBN with various substrates like CO2. [, ]

  • How does the structure of the propargylic alcohol influence the regioselectivity and stereoselectivity of the annulation reaction with DBN or DBU? []
  • Can the spiro-phosphonylpyrazoline oxindoles synthesized using DBN as a catalyst be further functionalized or utilized in the synthesis of other valuable compounds? []
  • What are the advantages and limitations of using [DBNH][OAc] as a cellulose solvent compared to other established methods? [, ]
  • How do the properties of DBN-based protic ionic liquids change with different carboxylic acid components? []

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